N-(2-Aminoethyl)octadec-9-enamide monoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

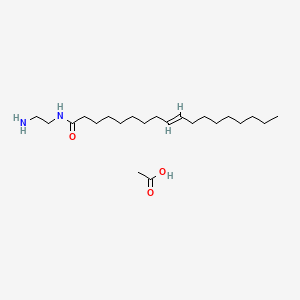

N-(2-Aminoethyl)octadec-9-enamide monoacetate is a chemical compound with the molecular formula C22H44N2O3 and a molecular weight of 384.61 g/mol . It is known for its unique structure, which includes an aminoethyl group and an octadec-9-enamide chain. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with 2-aminoethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{Octadec-9-enoic acid} + \text{2-aminoethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)octadec-9-enamide monoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aminoethyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

N-(2-Aminoethyl)octadec-9-enamide monoacetate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in cell signaling and membrane interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)octadec-9-enamide monoacetate involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with cellular receptors and enzymes, modulating various biochemical processes. The compound’s structure enables it to integrate into lipid membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(2-Aminoethyl)stearamide

- N-(2-Aminoethyl)oleamide

- N-(2-Aminoethyl)linoleamide

Uniqueness

N-(2-Aminoethyl)octadec-9-enamide monoacetate is unique due to its specific combination of an aminoethyl group and an octadec-9-enamide chain. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique interactions with biological membranes and receptors, enhancing its potential in scientific studies.

Biological Activity

N-(2-Aminoethyl)octadec-9-enamide monoacetate is a compound of significant interest in biochemical research due to its unique amphiphilic properties, which allow it to interact effectively with biological membranes. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C24H50N4O.C2H4O2

- Molecular Weight : Approximately 470.7 g/mol

- Structure : The compound features a long hydrophobic alkyl chain (octadec-9-enamide) and multiple amino groups, which confer both hydrophobic and hydrophilic characteristics essential for its biological interactions.

This compound exhibits notable biological activities primarily through its interactions with cellular membranes. Its amphiphilic nature enables it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is critical for various cellular processes, including:

- Signal Transduction : Modifications in membrane properties can influence receptor activity and downstream signaling pathways.

- Transport Mechanisms : The compound may facilitate the transport of therapeutic agents across cellular membranes, enhancing drug delivery systems.

Synthesis

The synthesis typically involves the reaction of octadec-9-enoic acid with polyamines such as triethylenetetramine. Common methods include:

- Reagents : Dicyclohexylcarbodiimide (DCC) is often used as a coupling agent.

- Conditions : Controlled conditions are necessary to ensure high yield and purity.

- Purification : Techniques like recrystallization or chromatography are employed post-synthesis.

Biological Applications

The unique properties of this compound make it suitable for various applications:

- Drug Delivery Systems : Its ability to modify membrane permeability can enhance the effectiveness of drug formulations.

- Biological Research : Understanding its interactions with membranes can provide insights into cellular mechanisms and disease pathways.

Case Studies and Research Findings

-

Cell Membrane Interaction Studies :

- Research indicates that the compound significantly alters membrane properties, which can affect cell signaling and transport mechanisms.

- A study demonstrated that incorporating this compound into lipid bilayers resulted in increased fluidity, suggesting potential applications in enhancing drug delivery systems.

-

Therapeutic Potential :

- Investigations into its use as a delivery vehicle for anticancer drugs showed promising results, with improved cellular uptake observed in vitro.

- The compound's interaction with specific receptors has been linked to enhanced therapeutic efficacy in certain model organisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-[2-[(2-Aminoethyl)amino]ethyl]-9-octadecenamide | Similar structure but lacks additional amine group | Shorter hydrophobic chain |

| N-(2-Aminoethyl)acetamide | Contains shorter aliphatic chain | Different functional groups |

| Triethylenetetramine | Polyamine with multiple amine groups | No long aliphatic chain |

This compound is distinguished by its combination of a long aliphatic chain and multiple amine groups, enhancing its utility in applications requiring amphiphilic molecules.

Q & A

Basic Research Questions

Q. How is N-(2-Aminoethyl)octadec-9-enamide monoacetate structurally characterized, and what are its key identifiers?

- Methodological Answer : The compound can be identified via its CAS number (93918-61-7 ) and systematic IUPAC name. Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Thermal stability is assessed using thermogravimetric analysis (TGA), which reveals a sharp single-stage decomposition above 300°C .

Q. What are the standard protocols for synthesizing derivatives of this compound?

- Methodological Answer : Derivatives are synthesized via acyl substitution reactions or hydroxymethylation. For example, cyanoacetamide intermediates can be prepared using ethyl cyanoacetate and amines, followed by hydroxymethylation and acetylation steps. Phosphoramidite coupling and oxidation (e.g., iodine in THF/water/lutidine) are used for nucleotide analog synthesis .

Q. How is the thermal stability of this compound analyzed in gel matrices?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed. For oil gels, TGA profiles show single-stage decomposition at >300°C, while DSC reveals mesophasic transitions (e.g., endothermic peaks) linked to structural rearrangements in triglycerides and gelators .

Advanced Research Questions

Q. How does this compound facilitate selective DNA recognition in hybrid systems?

- Methodological Answer : The compound’s polyamide backbone enables strand displacement in double-stranded DNA. Its aminoethylglycyl units hybridize with complementary DNA sequences, stabilized by high-affinity PNA-DNA interactions. Experimental validation involves gel electrophoresis and melting curve analysis to confirm binding specificity and thermodynamic stability .

Q. What contradictions exist in thermal decomposition data between pure this compound and its oil gels?

- Methodological Answer : While pure compound decomposes sharply at >300°C, oil gels exhibit broader decomposition profiles due to interactions between triglycerides and the gelator. DSC data show that gels have intermediate heat flow responses compared to oils and pure gelators, suggesting mesophase stabilization. Discrepancies in specific heat capacity (Cp) values require calibration against reference materials .

Q. How can metabolic stability assays be designed for analogs of this compound?

- Methodological Answer : Analogs like OMDM-1 (an anandamide uptake inhibitor) are tested using radiolabeled substrates or fluorescence-based uptake assays. Kinetic parameters (e.g., Ki values) are determined via competitive binding studies. Metabolic stability is assessed using liver microsomes or hepatocyte models to measure degradation half-lives .

Q. What experimental strategies resolve ambiguities in the compound’s mesophasic behavior during gelation?

- Methodological Answer : X-ray diffraction (XRD) and polarized light microscopy are used to characterize mesophases. DSC cooling/heating cycles identify reversible transitions. For oils like sesame or mustard, TGA-DSC correlation analysis distinguishes between gelator-induced mesophases and intrinsic oil polymorphism .

Q. Methodological Notes

- Thermal Analysis : TGA heating rates of 10°C/min under nitrogen are standard. For DSC, use 5–10 mg samples in hermetically sealed pans to avoid solvent evaporation.

- DNA Hybridization : Optimal PNA-DNA hybridization occurs at 37–45°C in low-ionic-strength buffers (e.g., 10 mM Tris-HCl, pH 7.5) to minimize nonspecific binding .

- Synthetic Protocols : Protect amine groups during derivatization using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) strategies to prevent side reactions .

Properties

CAS No. |

94135-80-5 |

|---|---|

Molecular Formula |

C22H44N2O3 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

acetic acid;(E)-N-(2-aminoethyl)octadec-9-enamide |

InChI |

InChI=1S/C20H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-2(3)4/h9-10H,2-8,11-19,21H2,1H3,(H,22,23);1H3,(H,3,4)/b10-9+; |

InChI Key |

FXPKGZFJOFHPDA-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCN.CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCN.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.